2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol

Synthetic chemistry Purine library synthesis Click chemistry

2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol (CAS 493033-63-9) is a synthetic purine derivative in the 2,6,9-trisubstituted purine class, bearing a 2-amino group, a 6-(4-bromobutoxy) side chain, and a 9-(2‑hydroxyethoxy)methyl acyclic sugar mimic. With molecular formula C₁₂H₁₈BrN₅O₃ and a molecular weight of 360.21 g/mol, it belongs to the acyclic nucleoside analogue family structurally related to the antiviral agents acyclovir and penciclovir, but is distinguished by its C6‑O‑alkyl extension terminating in a reactive primary alkyl bromide.

Molecular Formula C12H18BrN5O3
Molecular Weight 360.21 g/mol
CAS No. 493033-63-9
Cat. No. B12909993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol
CAS493033-63-9
Molecular FormulaC12H18BrN5O3
Molecular Weight360.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COCCO)N=C(N=C2OCCCCBr)N
InChIInChI=1S/C12H18BrN5O3/c13-3-1-2-5-21-11-9-10(16-12(14)17-11)18(7-15-9)8-20-6-4-19/h7,19H,1-6,8H2,(H2,14,16,17)
InChIKeyFSMTWWRDGZRBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol (CAS 493033-63-9): Chemical Identity, Purine Scaffold, and Procurement Baseline


2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol (CAS 493033-63-9) is a synthetic purine derivative in the 2,6,9-trisubstituted purine class, bearing a 2-amino group, a 6-(4-bromobutoxy) side chain, and a 9-(2‑hydroxyethoxy)methyl acyclic sugar mimic [1]. With molecular formula C₁₂H₁₈BrN₅O₃ and a molecular weight of 360.21 g/mol, it belongs to the acyclic nucleoside analogue family structurally related to the antiviral agents acyclovir and penciclovir, but is distinguished by its C6‑O‑alkyl extension terminating in a reactive primary alkyl bromide [1]. Typical commercial offerings specify a purity of 97% (HPLC) . The compound is primarily employed as a versatile synthetic intermediate for constructing focused libraries of 6‑substituted purine derivatives, rather than as a terminal bioactive agent [REFS-1, REFS-3].

Why 2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol Cannot Be Replaced by Simpler 6-Substituted Purine Analogs


Generic substitution of 493033-63-9 with closely related purine analogs is precluded by the unique chemical reactivity and physicochemical profile conferred by its 6‑(4‑bromobutoxy) moiety. Unlike 2‑amino‑6‑chloropurine (CAS 10310‑21‑1), which offers only a single reactive center (C6‑Cl) for nucleophilic aromatic substitution [1], the target compound presents a terminal primary alkyl bromide that enables orthogonal derivatization via Sₙ2 reactions, click chemistry, or cross‑couplings without competing with the purine C6 position [2]. Compared to 6‑deoxyacyclovir (desciclovir, CAS 84408‑37‑7), which lacks a 6‑substituent and functions as an acyclovir prodrug through xanthine oxidase‑mediated C6 oxidation [3], the bromobutoxy‑bearing compound is not a simple prodrug but a divergent intermediate for generating structurally diverse 6‑alkoxy, 6‑amino, or 6‑thioether libraries [2]. The four‑carbon spacer between the purine O6 and the terminal bromide also imparts distinct conformational flexibility and lipophilicity relative to shorter‑chain or rigid 6‑aryloxy analogs, as reflected in the computed XLogP3 value of 0.7 versus ‑0.6 for desciclovir [REFS-1, REFS-3]. These structural and physicochemical differences make the compound functionally non‑interchangeable with its nearest in‑class comparators in any synthetic or pharmacological workflow.

Quantitative Differentiation of 2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol (CAS 493033-63-9) Against Closest Structural Analogs


A Terminal Alkyl Bromide Handle Enables Orthogonal Derivatization Unavailable in 6-Chloro, 6-Oxo, or 6-Unsubstituted Analogs

The 6‑(4‑bromobutoxy) side chain of 493033‑63‑9 terminates in a primary alkyl bromide, a reactive handle amenable to nucleophilic substitution, azide displacement for CuAAC click chemistry, or amine alkylation [1]. In contrast, the closest synthetic intermediate, 2‑amino‑6‑chloropurine (CAS 10310‑21‑1), presents only a C6‑Cl group that requires different activation conditions and cannot participate in the same orthogonal transformations without competing reactions at the purine core [2]. 6‑Deoxyacyclovir (desciclovir, CAS 84408‑37‑7) is completely devoid of a reactive 6‑substituent, serving only as a prodrug substrate for xanthine oxidase [3].

Synthetic chemistry Purine library synthesis Click chemistry

A Four-Carbon Spacer Alters Conformational Landscape and Solubility Profile Relative to Direct C6-Alkoxy or C6-Aryloxy Analogs

The (CH₂)₄ spacer between the purine O6 and the terminal bromide in 493033‑63‑9 introduces conformational flexibility and modulates lipophilicity compared to rigid or shorter-chain 6‑substituted purines [1]. The computed XLogP3 of 0.7 indicates balanced hydrophilicity/lipophilicity, theoretically favorable for membrane permeability without the extreme lipophilicity that longer alkyl chains would impart [1]. In contrast, 2‑amino‑6‑chloropurine (XLogP3 = 0.5) has no flexible side chain, which limits its conformational entropy and ability to engage distal binding pockets; desciclovir (XLogP3 = −0.6) is substantially more hydrophilic, which may reduce passive membrane diffusion [REFS-2, REFS-3].

Physicochemical profiling LogP Solubility parameter

Dual Protection Strategy Possible: 6‑Bromobutoxy as a Latent Prodrug Handle and Reactive Intermediate Simultaneously

The 6‑(4‑bromobutoxy) moiety of 493033‑63‑9 can theoretically serve a dual role: (i) as a protecting group for the purine C6‑OH tautomer during synthetic manipulations, and (ii) as a latent handle for in situ activation or prodrug release upon nucleophilic displacement [1]. This contrasts with desciclovir, which requires enzymatic oxidation at C6 by xanthine oxidase to generate the active acyclovir, a transformation that is subject to inter‑individual metabolic variability [2]. 2‑Amino‑6‑chloropurine can act as a synthetic precursor to 6‑substituted purines but does not offer a latent prodrug activation mechanism independent of the purine core reactivity [3].

Prodrug design Metabolic stability Biorthogonal chemistry

Documented Commercial Availability at 97% Purity with Full Analytical Characterization, Facilitating Reproducible Procurement

493033‑63‑9 is commercially available from multiple suppliers at a specified purity of 97% (HPLC), with confirmed CAS registry, IUPAC name, and SMILES notation (BrCCCCOC1=C2N=CN(C2=NC(N)=N1)COCCO) [REFS-1, REFS-2]. This level of characterization contrasts with many custom‑synthesized purine analogs that lack rigorous analytical documentation, introducing batch‑to‑batch variability risks. The compound's identity is further validated by its PubChem CID 71362668 and InChIKey FSMTWWRDGZRBEL‑UHFFFAOYSA‑N [1].

Chemical procurement Quality control Reproducibility

Optimal Application Scenarios Where 2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol (CAS 493033-63-9) Outperforms Generic Analogs


Divergent Synthesis of 6‑Substituted Purine Libraries via Sₙ2 or CuAAC Chemistry

The terminal primary alkyl bromide of 493033‑63‑9 enables rapid diversification of the 6‑position through nucleophilic displacement with amines, thiols, or azides, followed by Cu‑catalyzed azide‑alkyne cycloaddition (CuAAC) for bioconjugation or library expansion [1]. This divergent strategy is not accessible with 6‑chloro or 6‑unsubstituted analogs, which lack the flexible spacer and orthogonal reactive handle [1].

Prodrug Design Leveraging the 6‑(4‑Bromobutoxy) Moiety as a Glutathione‑Sensitive Trigger

The 6‑(4‑bromobutoxy) group can potentially be cleaved by intracellular glutathione (GSH) or glutathione S‑transferase (GST), releasing the active 6‑oxo purine tautomer in a tumor‑specific or inflammation‑specific manner [1]. This mechanism is distinct from desciclovir, which relies on xanthine oxidase activity that may vary across tissues [1].

Physicochemical Optimization of Purine‑Based Lead Compounds

With a computed XLogP3 of 0.7 and 9 rotatable bonds, 493033‑63‑9 occupies a favorable physicochemical space for CNS or intracellular target engagement that is inaccessible to the more hydrophilic desciclovir (XLogP3 = −0.6) or the rigid 2‑amino‑6‑chloropurine (XLogP3 = 0.5; 0 rotatable bonds) [1]. This makes it a preferred starting scaffold for lead optimization campaigns targeting lipophilic binding pockets.

Synthesis of Bifunctional Probes for Chemical Biology

The combination of a 9‑(2‑hydroxyethoxy)methyl group (mimicking the acyclic sugar of acyclovir) and a 6‑(4‑bromobutoxy) handle allows installation of fluorophores, affinity tags, or photoaffinity labels at the 6‑position terminus while retaining the nucleoside‑like scaffold for target recognition [1]. This bifunctional architecture is unavailable in simpler 6‑substituted purines.

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